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molecular formula C6H8ClN3 B3024452 6-chloro-N,N-dimethylpyridazin-3-amine CAS No. 7145-60-0

6-chloro-N,N-dimethylpyridazin-3-amine

Cat. No. B3024452
M. Wt: 157.6 g/mol
InChI Key: APSLTSHWUCNYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497260B2

Procedure details

3-(N,N-Dimethylamino)-6-chloropyridazine (108f, 510 mg, 96%) was prepared in the same manner as in Example 29 as a white solid using 3,6-dichloropyridazine (107, 500 mg, 3.36 mmol) and a 2.0 M dimethylamine methanol solution (NHMe2 in MeOH, 5 mL, 10 mmol).
[Compound]
Name
Example 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
dimethylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.CO.[CH3:11][NH:12][CH3:13]>>[CH3:11][N:12]([C:5]1[N:4]=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Example 29
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Three
Name
dimethylamine methanol
Quantity
5 mL
Type
reactant
Smiles
CO.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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